1-[5-[(1R,3S)-3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonane-7-carbonyl]thiophen-2-yl]ethanone
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Overview
Description
1-[5-[(1R,3S)-3-ethoxy-1-hydroxy-7-azaspiro[35]nonane-7-carbonyl]thiophen-2-yl]ethanone is a complex organic compound featuring a spirocyclic structure with a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-[(1R,3S)-3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonane-7-carbonyl]thiophen-2-yl]ethanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the thiophene ring: This step often involves a cross-coupling reaction, such as the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance.
Functional group modifications:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions: 1-[5-[(1R,3S)-3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonane-7-carbonyl]thiophen-2-yl]ethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce carbonyl groups to alcohols or amines.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
1-[5-[(1R,3S)-3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonane-7-carbonyl]thiophen-2-yl]ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may have therapeutic applications due to its unique structure and functional groups.
Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-[5-[(1R,3S)-3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonane-7-carbonyl]thiophen-2-yl]ethanone involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific application and the biological context.
Comparison with Similar Compounds
1-[5-[(1S,3R)-1-ethoxy-3-hydroxy-7-azaspiro[3.5]nonane-7-carbonyl]thiophen-2-yl]ethanone: A stereoisomer with similar properties but different spatial arrangement.
1-[5-[(1R,3S)-3-methoxy-1-hydroxy-7-azaspiro[3.5]nonane-7-carbonyl]thiophen-2-yl]ethanone: A compound with a methoxy group instead of an ethoxy group.
Uniqueness: 1-[5-[(1R,3S)-3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonane-7-carbonyl]thiophen-2-yl]ethanone is unique due to its specific combination of functional groups and stereochemistry, which can result in distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-[5-[(1R,3S)-3-ethoxy-1-hydroxy-7-azaspiro[3.5]nonane-7-carbonyl]thiophen-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4S/c1-3-22-15-10-14(20)17(15)6-8-18(9-7-17)16(21)13-5-4-12(23-13)11(2)19/h4-5,14-15,20H,3,6-10H2,1-2H3/t14-,15+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIZLVSZMNIJLB-CABCVRRESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CC(C12CCN(CC2)C(=O)C3=CC=C(S3)C(=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1C[C@H](C12CCN(CC2)C(=O)C3=CC=C(S3)C(=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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